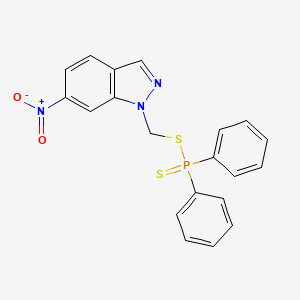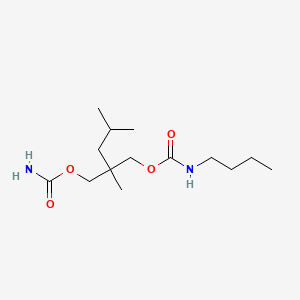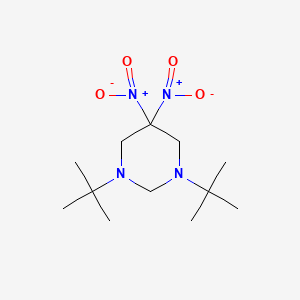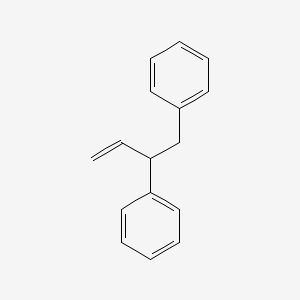
1,1'-(But-1-ene-3,4-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diphenyl-1-butene is an organic compound with the molecular formula C16H16 It consists of a butene backbone with phenyl groups attached to the third and fourth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Diphenyl-1-butene can be synthesized through the benzylation of allylbenzene. In this method, allylbenzene is treated with sodium amide and benzyl chloride in liquid ammonia, resulting in the formation of 3,4-diphenyl-1-butene .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diphenyl-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3,4-diphenyl butanoic acid through ozonolysis.
Reduction: Reduction reactions can modify the double bond in the butene backbone.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Ozonolysis typically involves ozone (O3) and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3,4-Diphenyl butanoic acid.
Reduction: Various hydrogenated derivatives of 3,4-Diphenyl-1-butene.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
3,4-Diphenyl-1-butene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: Its derivatives are explored for potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties is ongoing, particularly in the context of drug development.
Industry: It serves as an intermediate in the synthesis of more complex organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Diphenyl-1-butene involves its interaction with various molecular targets. The phenyl groups can participate in π-π interactions, while the butene backbone can undergo addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diphenyl-1-butene: Similar structure but with both phenyl groups attached to the first carbon atom.
1-Phenyl-1-butene: Contains only one phenyl group attached to the first carbon atom.
2-Phenyl-1-butene: Phenyl group attached to the second carbon atom.
Propiedades
Número CAS |
33326-56-6 |
|---|---|
Fórmula molecular |
C16H16 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-phenylbut-3-en-2-ylbenzene |
InChI |
InChI=1S/C16H16/c1-2-15(16-11-7-4-8-12-16)13-14-9-5-3-6-10-14/h2-12,15H,1,13H2 |
Clave InChI |
UBLLFZXNOLEKLE-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



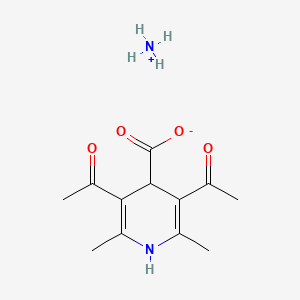
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
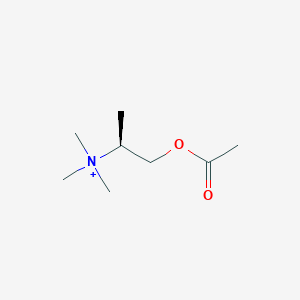
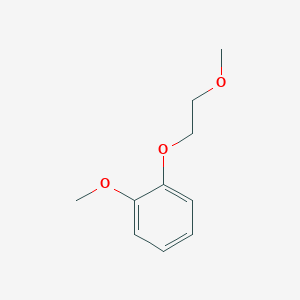
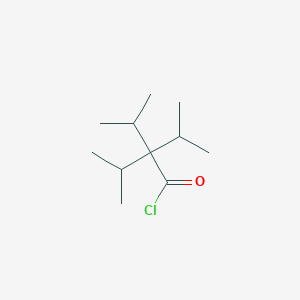
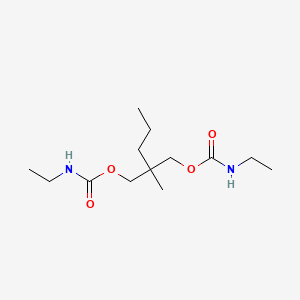
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
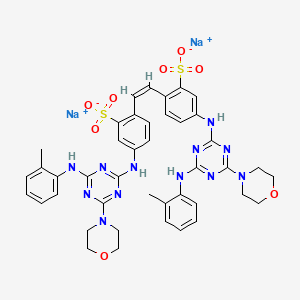
![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
